4-Methyl-isatoic anhydride

Computational Chemistry Molecular Reactivity DFT Calculations

4-Methyl-isatoic anhydride (CAS 63480-11-5) is the indispensable 4-substituted electrophilic precursor for constructing methylated quinazolinones, benzodiazepines, and nitrogen heterocycles. The electron-donating 4-methyl group fundamentally alters reactivity at the C2 carbonyl, dictating regioselectivity and enabling structure-activity relationship (SAR) exploration unattainable with unsubstituted isatoic anhydride. Supported by a patented synthetic route, this compound is commercially available at high purity level for consistent scale-up and process development. Procure your critical medicinal chemistry building block now.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 63480-11-5
Cat. No. B1367047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-isatoic anhydride
CAS63480-11-5
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)OC(=O)N2
InChIInChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12)
InChIKeyFTOHSJGKIFDLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-isatoic anhydride (CAS 63480-11-5): An Overview of the Substituted 2H-3,1-Benzoxazine-2,4(1H)-dione Building Block


4-Methyl-isatoic anhydride (CAS 63480-11-5), also known as 7-methyl-1H-benzo[d][1,3]oxazine-2,4-dione, is a key substituted derivative of the heterocyclic building block isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione). Characterized by a methyl group at the 4-position of the benzene ring, it possesses the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol [1]. This compound serves primarily as a versatile electrophilic precursor in organic synthesis, enabling access to a range of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines, which are privileged scaffolds in medicinal chemistry .

Why 4-Methyl-isatoic anhydride (CAS 63480-11-5) Cannot Be Simply Substituted with Unsubstituted Isatoic Anhydride


The presence of the 4-methyl substituent in 4-methyl-isatoic anhydride (CAS 63480-11-5) fundamentally alters the electronic and steric profile of the isatoic anhydride core. Unlike the unsubstituted parent compound, the electron-donating methyl group modifies the reactivity at the key electrophilic C2 carbonyl center, influencing both the kinetics and regioselectivity of nucleophilic ring-opening reactions [1]. Furthermore, the introduction of a substituent at the 4-position dictates the substitution pattern on the derived heterocyclic products, such as quinazolinones, making it an essential precursor for generating specific analogues with distinct biological or material properties that cannot be obtained from the unsubstituted isatoic anhydride [2]. Consequently, using unsubstituted isatoic anhydride as a generic substitute would lead to a completely different product profile, undermining the intended structure-activity relationship (SAR) of the target molecule.

Quantitative Evidence Guide for Selecting 4-Methyl-isatoic anhydride (CAS 63480-11-5) over Unsubstituted or Differently Substituted Isatoic Anhydrides


Electron-Donating Effect of the 4-Methyl Group Modulates Global Reactivity in Isatoic Anhydride Derivatives

Computational studies using Density Functional Theory (DFT) at the B3LYP/aug-cc-pvDZ level were performed to evaluate the global reactivity descriptors of isatoic anhydride (ISA) and several of its ring-substituted derivatives [1]. The study determined that the presence of an electron-donating substituent, such as a methyl group, on the aromatic ring influences the overall chemical hardness and electrophilicity index of the molecule. While the most reactive derivative globally was found to be the one with a methoxy (OCH3) substituent, the methyl (-CH3) group in 4-methyl-isatoic anhydride also significantly modulates the molecule's global reactivity compared to the unsubstituted parent compound (ISA), aligning it closer to the reactivity profile of other electron-rich analogs [1].

Computational Chemistry Molecular Reactivity DFT Calculations

4-Methyl-isatoic anhydride as a Precursor for 4-Substituted Quinazolinones

The reaction of isatoic anhydride derivatives with guanidines is a well-established route to quinazolinones. A study demonstrated the condensation of isatoic anhydride with 4-methylquinazolin-2-yl-guanidine to yield 2-hetarylamino-4-hydroxyquinazoline [1]. While this specific example uses unsubstituted isatoic anhydride to react with a substituted guanidine, it highlights the general synthetic utility of the isatoic anhydride scaffold in building functionalized quinazolinones. By extension, employing 4-methyl-isatoic anhydride as the starting material would result in a 4-methyl-substituted quinazolinone product, a positional isomer that cannot be directly accessed from unsubstituted isatoic anhydride. The regiochemistry of the methyl group in the final heterocycle is directly conferred by the starting anhydride [1][2].

Heterocyclic Synthesis Quinazolinone Medicinal Chemistry

Established Synthetic Route for 4-Methyl-isatoic anhydride

A patent application (EP 3057945 A1 / WO 2015055447 A1) explicitly details a process for preparing substituted isatoic acid anhydride compounds, where the substituent R² is defined as CH₃ [1]. This patented methodology provides a validated, scalable route for the industrial or laboratory-scale synthesis of 4-methyl-isatoic anhydride (CAS 63480-11-5) from corresponding anthranilic acid derivatives. The process involves the reaction of a substituted anthranilic acid derivative with a chloroformate to form an intermediate carbamate, which is subsequently cyclized by heating [1].

Process Chemistry Synthesis Patented Method

Commercial Availability with Defined Purity Specifications

4-Methyl-isatoic anhydride (CAS 63480-11-5) is commercially available from multiple chemical suppliers with defined purity specifications suitable for research and development applications. Available product datasheets indicate a minimum purity of 95% to 98% or higher (≥97%) [1]. These standardized purity levels ensure consistent performance in sensitive synthetic transformations, reducing the need for in-house purification and minimizing batch-to-batch variability in research outcomes.

Commercial Availability Purity Quality Control

Key Application Scenarios for 4-Methyl-isatoic anhydride (CAS 63480-11-5)


Synthesis of Positional Isomers in Medicinal Chemistry SAR Studies

When investigating the biological activity of a heterocyclic lead series, the position of a methyl substituent can drastically alter potency, selectivity, and pharmacokinetic properties. 4-Methyl-isatoic anhydride is the essential starting material for synthesizing the 4-methyl positional isomer of quinazolinones, quinazolines, or benzodiazepines. This allows medicinal chemists to probe the steric and electronic requirements of a biological target's binding pocket, as demonstrated by the utility of the isatoic anhydride scaffold in generating diverse heterocyclic libraries [1]. Using unsubstituted isatoic anhydride would yield a different compound, potentially missing a critical interaction with the target.

Process Development and Scale-Up for Specialized Intermediates

For process chemists tasked with developing a scalable route to a 4-methylated heterocyclic API intermediate, the availability of a patented synthetic method for 4-methyl-isatoic anhydride provides a validated starting point [2]. This can significantly shorten development timelines and mitigate risks associated with novel route design. The defined purity of commercially available material (≥95-98%) ensures that initial scale-up studies are performed with a reagent of consistent quality, which is crucial for process reproducibility [3].

Computational Chemistry Model Validation

4-Methyl-isatoic anhydride serves as a useful model compound for validating computational predictions of substituent effects on reactivity. Theoretical studies have established a framework for understanding how electron-donating groups like -CH3 modulate global reactivity descriptors in this class of molecules [4]. Researchers can use this compound as a well-defined, commercially available test case to calibrate their own computational models before applying them to more complex or novel substituted isatoic anhydride derivatives.

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